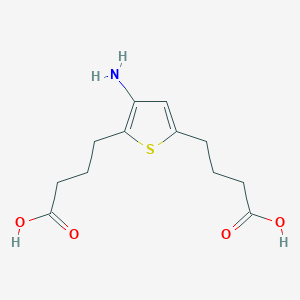
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid, also known as ATDA, is a thienylalanine derivative that has been widely used in scientific research due to its unique chemical properties. ATDA is a non-proteinogenic amino acid that contains a thienyl ring, which makes it structurally different from other amino acids.
Wissenschaftliche Forschungsanwendungen
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been used in various scientific research applications, including drug discovery, peptide synthesis, and protein engineering. 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins to introduce unique chemical properties, such as increased hydrophobicity or altered conformation. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Wirkmechanismus
The mechanism of action of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid is not fully understood, but it is thought to act as a substrate for enzymes involved in protein synthesis and degradation. 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins during translation, which can alter their conformation and stability. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to inhibit the activity of proteases, enzymes that break down proteins.
Biochemical and Physiological Effects
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can increase the stability of peptides and proteins, as well as inhibit the activity of proteases. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has several advantages for lab experiments, including its unique chemical properties and ease of synthesis. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins using standard solid-phase peptide synthesis protocols. However, one limitation of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid. One area of interest is the development of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid-based peptidomimetics for drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid and its effects on protein stability and protease activity. Finally, the development of new synthesis methods for 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid and related compounds could pave the way for new applications in scientific research.
Synthesemethoden
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be synthesized using a modified version of the Strecker synthesis. This involves reacting 2,5-thiophenedicarboxaldehyde with ammonium chloride and potassium cyanide to form 3-amino-2,5-thiophenedicarbonitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, and the resulting compound is protected using tert-butyloxycarbonyl (BOC) to form BOC-protected 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid. The BOC group is then removed using trifluoroacetic acid to yield 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid.
Eigenschaften
IUPAC Name |
4-[4-amino-5-(3-carboxypropyl)thiophen-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c13-9-7-8(3-1-5-11(14)15)18-10(9)4-2-6-12(16)17/h7H,1-6,13H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXYAKTSAABMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)CCCC(=O)O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5625866.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5625876.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B5625888.png)

![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]thieno[3,2-d]pyrimidine](/img/structure/B5625910.png)
![5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625918.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5625923.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5625926.png)
![1-{4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5625940.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5625945.png)
![N-ethyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5625959.png)

![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)